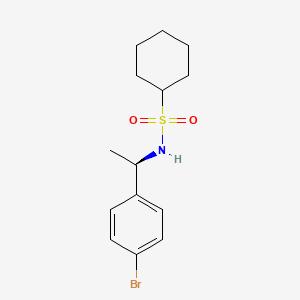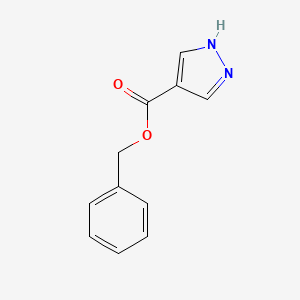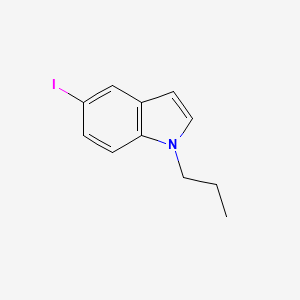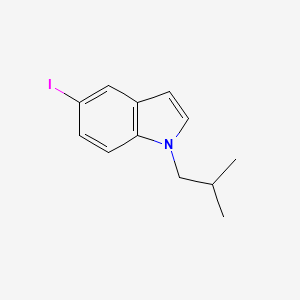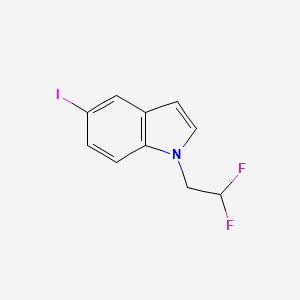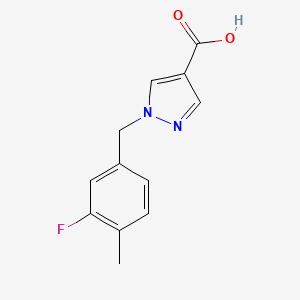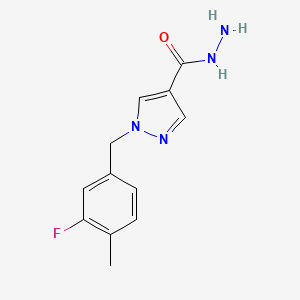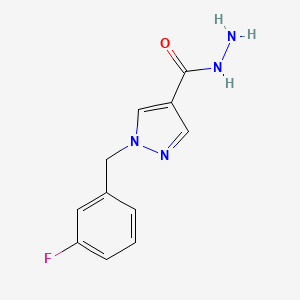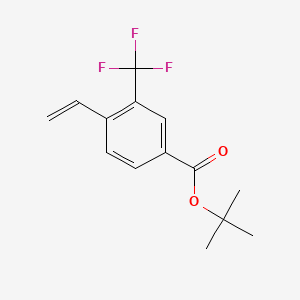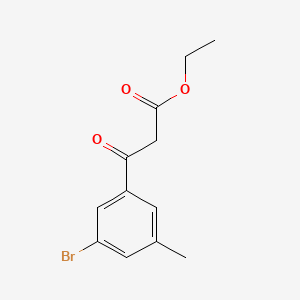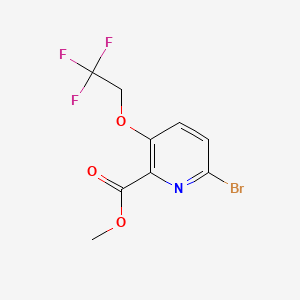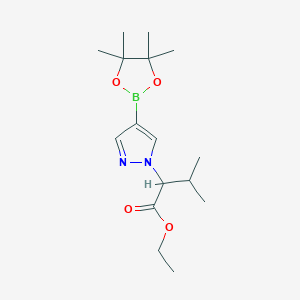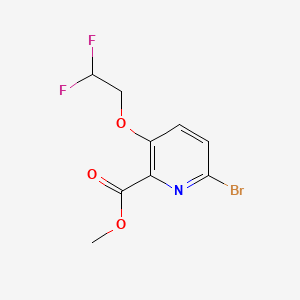
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 6th position and a 2,2-difluoroethoxy group at the 3rd position on the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate typically involves the bromination of a picolinate precursor followed by the introduction of the 2,2-difluoroethoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the picolinate ring. The 2,2-difluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate involves its interaction with molecular targets through various pathways. The bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or as a precursor in a synthetic pathway.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3-methoxypicolinate: Similar structure but with a methoxy group instead of a difluoroethoxy group.
Methyl 6-chloro-3-(2,2-difluoroethoxy)picolinate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 6-bromo-3-(2,2-difluoroethoxy)benzoate: Similar structure but with a benzoate ring instead of a picolinate ring.
Uniqueness
Methyl 6-bromo-3-(2,2-difluoroethoxy)picolinate is unique due to the presence of both the bromine atom and the 2,2-difluoroethoxy group on the picolinate ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-bromo-3-(2,2-difluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3/c1-15-9(14)8-5(16-4-7(11)12)2-3-6(10)13-8/h2-3,7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYKPBPEWQBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8232181.png)
